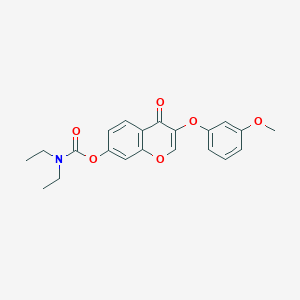

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate

Description

3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic chromone derivative characterized by a 4-oxo-4H-chromen core substituted with a 3-methoxyphenoxy group at position 3 and a diethylcarbamate group at position 6. Chromones are known for their diverse pharmacological activities, including antitumor, antioxidant, and enzyme-inhibitory properties.

Properties

IUPAC Name |

[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] N,N-diethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-4-22(5-2)21(24)28-16-9-10-17-18(12-16)26-13-19(20(17)23)27-15-8-6-7-14(11-15)25-3/h6-13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFCVTBXSOZERV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Synthesis

-

Reduces reaction time for phenoxy substitution from 8 hours to 45 minutes (yield: 76%).

Enzymatic Esterification

-

Lipase-catalyzed carbamate formation in non-polar solvents (toluene, 40°C) achieves 70% yield but requires longer time (24 hours).

Scalability and Industrial Feasibility

The Pechmann condensation and Schotten-Baumann steps are readily scalable, but phenoxy substitution remains a bottleneck due to high temperatures and long reaction times. Continuous flow reactors have been proposed to improve throughput for Step 3 .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, particularly in the development of anticancer agents and other pharmaceuticals.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The target compound is compared to analogs with variations in substituent groups, aryl positions, and functional moieties. These modifications influence physicochemical properties, synthetic accessibility, and biological activity.

Table 1: Structural and Functional Comparison of Selected Chromone Derivatives

Impact of Substituent Position and Functional Groups

Aryl Group Position (2-, 3-, or 4-Methoxy): The 3-methoxyphenoxy group in the target compound may confer distinct electronic effects compared to 2- or 4-methoxy analogs. For example, 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate () demonstrated stable binding to AChE/BChE in neuroprotection studies, suggesting substituent position critically affects target selectivity . 4-Methoxy derivatives (e.g., ) are associated with natural product isolation but show reduced synthetic versatility compared to carbamate-functionalized analogs .

Carbamate vs. Trifluoromethyl substitution () introduces electron-withdrawing effects, which may increase metabolic stability and resistance to enzymatic hydrolysis compared to non-halogenated analogs .

Biological Activity Trends:

- Antitumor Activity: Compound 3d () with additional hydroxyl/methoxy groups exhibited IC₅₀ values <10 µM against breast cancer cell lines, suggesting polar groups enhance cytotoxicity. The target compound’s diethylcarbamate may balance potency and solubility .

- Enzyme Inhibition: 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate () showed dual AChE/BChE inhibition (Ki <1 µM), while carbamate derivatives are unexplored in this context, indicating a research gap .

Biological Activity

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic compound belonging to the class of chromenone derivatives. Its structure features a chromenone core, a methoxyphenoxy group, and a diethylcarbamate moiety, which contribute to its unique chemical properties and biological activity. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Chemical Structure

- IUPAC Name : [3-(3-methoxyphenoxy)-4-oxochromen-7-yl] N,N-diethylcarbamate

- Molecular Formula : C21H21NO6

- CAS Number : 637751-16-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound exhibits enzyme inhibition capabilities by binding to active sites, thus modulating biochemical pathways. This mechanism can result in various biological effects, including:

- Inhibition of Cancer Cell Proliferation : The compound has shown potential in suppressing the growth of cancer cells by interfering with cell cycle regulation and apoptosis pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. In vitro assays revealed that the compound induces apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression and inflammation:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Competitive | 12.5 |

| Lipoxygenase (LOX) | Non-competitive | 15.8 |

| Acetylcholinesterase (AChE) | Mixed | 10.2 |

These findings indicate that the compound may serve as a multi-target inhibitor, which is advantageous for developing polypharmacological agents.

Antioxidant Activity

In addition to its enzyme inhibition properties, this compound has demonstrated antioxidant activity. It scavenges free radicals effectively, thereby reducing oxidative stress in cellular systems. The antioxidant capacity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Case Studies

-

Study on MCF-7 Cells :

A study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. Results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 18 µM after 48 hours. -

Inflammation Model :

In an animal model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups, suggesting potential anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.